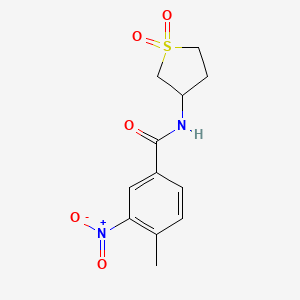

N-(1,1-二氧代-1lambda6-硫杂环丙烷-3-基)-4-甲基-3-硝基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-3-nitrobenzamide" is not directly mentioned in the provided papers. However, the papers discuss related nitrobenzamide derivatives and their biological activities, which can provide insights into the chemical behavior and potential applications of similar compounds. For instance, nitrobenzamide derivatives have been studied for their ability to act as prodrugs that can be activated under certain conditions to exert cytotoxic effects, as seen in the case of CB1954 and its derivatives .

Synthesis Analysis

The synthesis of nitrobenzamide derivatives can involve various chemical reactions, including the displacement of chloro groups, mesylation, and reduction processes. For example, the synthesis of 5-(aziridin-1-yl)-2-nitro-4-nitrosobenzamide, a derivative of CB1954, involves reactions with oxygen and reducing agents such as NAD(P)H, reduced thiols, and ascorbic acid . Similarly, the synthesis of a nickel(II) complex of N-[ethyl(propan-2-yl)carbamothioyl]-4-nitrobenzamide involves the use of Fourier transform-infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry for characterization .

Molecular Structure Analysis

The molecular structure of nitrobenzamide derivatives can be elucidated using techniques such as single-crystal X-ray diffraction. For instance, the crystal structures of N-[ethyl(propan-2-yl)carbamothioyl]-4-nitrobenzamide and its nickel(II) complex have been determined, revealing a neutral cis-configuration for the metal complex . These structural analyses are crucial for understanding the reactivity and potential biological activity of the compounds.

Chemical Reactions Analysis

Nitrobenzamide derivatives can undergo various chemical reactions, including redox reactions that are significant for their biological activity. The active form of CB1954 can react with oxygen to yield nitroso compounds, which can be reduced back to hydroxylamines by biological reducing agents. These compounds can induce cytotoxicity and DNA interstrand crosslinking in cells, although they require reduction to hydroxylamines to exert their effects . The reactivity of these compounds is influenced by their reduction potentials, which can determine their selectivity under hypoxic conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrobenzamide derivatives, such as their reduction potentials, play a crucial role in their biological activity. Compounds with different nitro group dispositions exhibit varying reduction potentials, which can affect their cytotoxicity and hypoxic selectivity. For example, meta derivatives of a hypoxia-selective cytotoxin showed excellent hypoxic selectivities against certain cell lines, while ortho or para isomers had little selectivity . These properties are essential for the design of selective antitumor agents and for understanding their mechanism of action.

科学研究应用

还原化学和细胞毒性

研究表明,硝基苯甲酰胺衍生物对缺氧细胞表现出显著的细胞毒性,这在设计抗癌疗法中很有价值。这些化合物在缺氧条件下发生酶促还原,转化为更具毒性的物质,选择性地靶向肿瘤细胞。Palmer 等人 (1995) 对新型缺氧选择性细胞毒素 5-[N,N-双(2-氯乙基)氨基]-2,4-二硝基苯甲酰胺的研究强调了还原化学在增强硝基苯甲酰胺化合物在特定条件下的细胞毒性中的重要性 (Palmer 等人,1995)。

抗菌应用

硝基苯甲酰胺衍生物也因其抗菌特性而受到探索。一项针对 2-(4-(4-氨基苯磺酰)苯基氨基)-3-(噻吩-2-基硫)萘-1,4-二酮衍生物(包括硝基苯甲酰胺成分)的研究表明具有强大的抗菌活性。这突出了利用硝基苯甲酰胺的结构骨架设计新型抗菌剂的潜力 (Ravichandiran 等人,2015)。

材料科学和表面化学

在材料科学中,硝基苯甲酰胺衍生物已被用于创建刺激响应网络,其中材料的性质会根据特定刺激而改变。Romano 等人 (2018) 讨论了使用硝基苯甲酰胺衍生物合成光响应性硫醇-环氧网络,展示了这些化合物在设计具有可切换性质的工程材料中的多功能性 (Romano 等人,2018)。

生物活化和 DNA 相互作用

硝基芳香族化合物(包括硝基苯甲酰胺)的酶介导生物活化导致 DNA 交联,代表了另一个重要的研究领域。这种机制支持了这些化合物在癌症治疗中的治疗潜力,其中可以在癌细胞中实现选择性 DNA 损伤。Knox 等人 (1993) 提供了对 CB 1954 生物活化的见解,这一过程与理解硝基苯甲酰胺衍生物如何与生物大分子相互作用有关 (Knox 等人,1993)。

属性

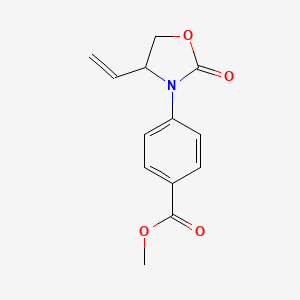

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4-methyl-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O5S/c1-8-2-3-9(6-11(8)14(16)17)12(15)13-10-4-5-20(18,19)7-10/h2-3,6,10H,4-5,7H2,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWPRWHUECZKAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2CCS(=O)(=O)C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-methyl-3-nitrobenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-((1-cyclopentyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2530683.png)

![6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(4-methylphenyl)[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)

![N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B2530689.png)

![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(2-ethylphenyl)acetamide](/img/structure/B2530696.png)

![6-(2-fluorobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2530697.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1H-pyrazol-4-yl)piperidin-1-yl]acetamide](/img/structure/B2530700.png)

![2-amino-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2530701.png)